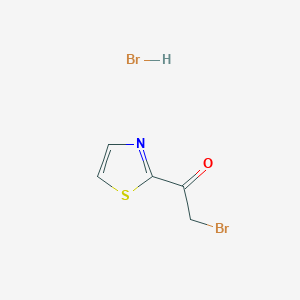

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

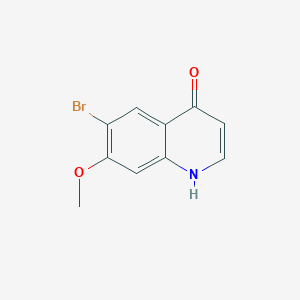

“2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide” is a compound that contains a thiazole ring. Thiazole is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. It has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions. For instance, Zhang et al. developed and produced a variety of phenylthiazole derivatives in multi-step reactions with the starting material 2-bromo-1-(3-nitrophenyl)ethanone . Another example is the synthesis of a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Free thiazole is a light-yellow liquid with an odor similar to pyridine .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

The thiazole ring, a core structure in this compound, is known for its presence in various drugs due to its biological activity. The compound can be used as a building block in the synthesis of pharmaceuticals that target a wide array of diseases. For instance, derivatives of thiazole have been investigated for their anti-proliferative activity against cancer cell lines .

Chemical Synthesis

As a versatile synthetic intermediate, 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide can be utilized in multi-step chemical syntheses to produce a variety of phenylthiazole derivatives, which are valuable in medicinal chemistry .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets could be a wide range of enzymes, receptors, or biochemical pathways depending on the specific biological activity.

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in physiological systems . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Biochemical Pathways

Thiazole derivatives have been shown to influence a variety of biochemical pathways . For example, they have been associated with the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.

Pharmacokinetics

The safety data sheet for a similar compound, 2-bromo-1-(1,3-thiazol-2-yl)ethanone, suggests that it may cause harm if swallowed, indicating that it can be absorbed through the gastrointestinal tract .

Result of Action

Thiazole derivatives have been reported to have antitumor and cytotoxic activity . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity activity on three human tumor cell lines .

Action Environment

The safety data sheet for a similar compound, 2-bromo-1-(1,3-thiazol-2-yl)ethanone, suggests that it should be stored in a well-ventilated place and kept tightly closed , indicating that environmental conditions such as air exposure and humidity could potentially affect its stability.

Safety and Hazards

According to the safety data sheet, “2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide” is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to store locked up in a well-ventilated place with the container tightly closed .

Direcciones Futuras

Given the significant potential of thiazole-bearing compounds in the development of novel therapeutic agents, medicinal chemists are expected to continue their efforts in finding new leads, which may later be translated into new drugs . This includes the development of thiazole analogs that may prove to be new anti-tubercular drugs or drug candidates with a high degree of safety and efficacy .

Propiedades

IUPAC Name |

2-bromo-1-(1,3-thiazol-2-yl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS.BrH/c6-3-4(8)5-7-1-2-9-5;/h1-2H,3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJSDOINJDEVKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629539 |

Source

|

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide | |

CAS RN |

199804-81-4 |

Source

|

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)